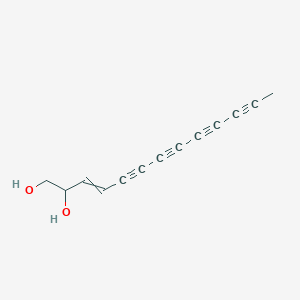
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol is a polyacetylene compound characterized by multiple carbon-carbon triple bonds and hydroxyl groups This compound is part of a broader class of polyacetylenes, which are known for their unique structural and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tridec-3-ene-5,7,9,11-tetrayne-1,2-diol typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the compound. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various ethers or esters.
Scientific Research Applications
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex polyacetylenes and other organic molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals with unique mechanisms of action.
Industry: The compound’s unique structural properties make it useful in materials science, particularly in the development of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tridec-3-ene-5,7,9,11-tetrayne-1,2-diol involves its interaction with various molecular targets. The compound’s multiple triple bonds and hydroxyl groups allow it to form strong interactions with enzymes and other proteins, potentially inhibiting their activity. Additionally, its ability to undergo oxidation and reduction reactions can lead to the generation of reactive oxygen species, which can further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tridec-1-ene-3,5,7,9,11-pentayne: This compound has a similar structure but with one less hydroxyl group.
1-Tridecene: A simpler compound with only one double bond and no triple bonds.
(E)-1,3-Tridecadiene-5,7,9,11-tetrayne: Another polyacetylene with a similar backbone but different stereochemistry.
Uniqueness
Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol is unique due to its combination of multiple triple bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
143305-10-6 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tridec-3-en-5,7,9,11-tetrayne-1,2-diol |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h10-11,13-15H,12H2,1H3 |
InChI Key |
MFRWDMJUJXYQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CC#CC=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















